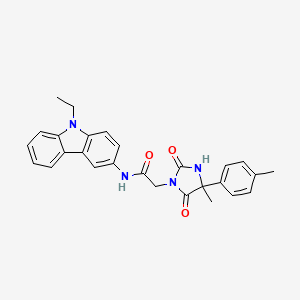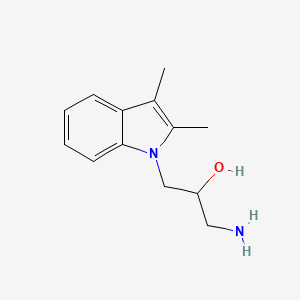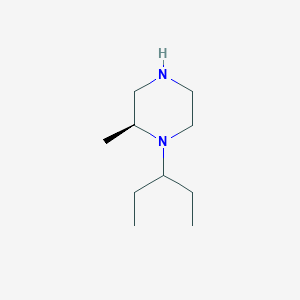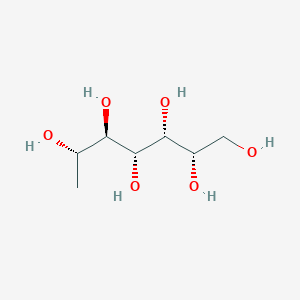
1-(1,3-Difluoro-2-propanyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Difluoro-2-propanyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two fluorine atoms attached to a propanyl group, which is further connected to the piperazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
The synthesis of 1-(1,3-Difluoro-2-propanyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize commercially available N-alkyl, N-acyl, or N-protected piperazines as starting materials . These methods ensure high yields and purity of the final product.
化学反応の分析
1-(1,3-Difluoro-2-propanyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Reagents and Conditions: Common reagents include sulfonium triflates, PhSH for deprotection, and basic conditions for cyclization reactions.
Major Products: The major products formed from these reactions include various substituted piperazines and their derivatives.
科学的研究の応用
作用機序
The mechanism of action of 1-(1,3-Difluoro-2-propanyl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(1,3-Difluoro-2-propanyl)piperazine can be compared with other piperazine derivatives such as:
- 1-(2-Fluoroethyl)piperazine
- 1-(3-Chloropropyl)piperazine
- 1-(2,3-Dichloropropyl)piperazine These compounds share the piperazine core structure but differ in the substituents attached to the ring. The presence of fluorine atoms in this compound imparts unique chemical and physical properties, such as increased stability and reactivity . This makes it distinct from other similar compounds and suitable for specific applications.
特性
分子式 |
C7H14F2N2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
1-(1,3-difluoropropan-2-yl)piperazine |
InChI |
InChI=1S/C7H14F2N2/c8-5-7(6-9)11-3-1-10-2-4-11/h7,10H,1-6H2 |
InChIキー |
ARATYHVFHRFCCD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(CF)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)

![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)

![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)

![(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B15205835.png)
![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)

